SJ-172550

MDMX inhibitor p53-MDMX interaction fluorescence polarization assay

SJ-172550 (CAS 431979-47-4) is the first-in-class small molecule inhibitor of the MDMX-p53 protein-protein interaction, identified from a high-throughput screen of over 295,000 compounds. Unlike MDM2 inhibitors such as nutlin-3a—which binds MDMX with 40- to 70-fold lower affinity—SJ-172550 selectively targets the MDMX p53-binding pocket (EC50 = 2.3–5 µM), functionally displacing p53 and restoring transcriptional activity specifically in MDMX-amplified tumor cells. Validated efficacy in Weri1 retinoblastoma (IC50 <20 µM; caspase-3 activation) and confirmed additive activity with nutlin-3a via isobologram analysis make SJ-172550 the definitive chemical probe for MDMX biology, dual MDMX/MDM2 blockade studies, and SAR-driven lead optimization. Researchers requiring authentic, on-target MDMX antagonism should procure this compound.

Molecular Formula C22H21ClN2O5
Molecular Weight 428.9 g/mol
CAS No. 431979-47-4
Cat. No. B1680994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ-172550
CAS431979-47-4
SynonymsSJ-172550;  SJ 172550;  SJ172550. MDMX Inhibitor II.
Molecular FormulaC22H21ClN2O5
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC
InChIInChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10+
InChIKeyRKKFQJXGAQWHBZ-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SJ-172550 MDMX Inhibitor Procurement Guide | First-in-Class Small Molecule for p53 Pathway Research


SJ-172550 (CAS 431979-47-4) is a first-in-class small molecule inhibitor of the MDMX-p53 protein-protein interaction, identified through a high-throughput screen of over 295,000 compounds [1]. It belongs to the arylmethylidenepyrazolinone chemical class and binds reversibly to the p53-binding pocket of MDMX, thereby displacing p53 and restoring p53-mediated transcriptional activity in MDMX-amplified cancer cells . This compound is primarily utilized as a chemical probe for studying MDMX biology and as a scaffold for further optimization toward therapeutic applications in p53 wild-type tumors.

SJ-172550 Specificity: Why MDM2 Inhibitors Cannot Replace a True MDMX Antagonist


MDMX and MDM2 are non-redundant negative regulators of p53 with distinct mechanisms: MDM2 primarily controls p53 stability and subcellular localization, while MDMX directly regulates p53 transcriptional activity [1]. Structural differences in the p53-binding pockets of these two proteins result in dramatically different small molecule binding profiles. For example, the potent MDM2 inhibitor nutlin-3a binds MDMX with approximately 40- to 70-fold lower affinity than MDM2, rendering it ineffective as a single agent in MDMX-amplified cancers [1]. Consequently, generic substitution of an MDM2 inhibitor for a dedicated MDMX antagonist like SJ-172550 will fail to recapitulate the same biological outcomes in experimental systems where MDMX is the primary p53 repressor.

SJ-172550 Comparative Performance Data: Head-to-Head MDMX vs. MDM2 Binding and Cellular Activity


SJ-172550 Demonstrates >11-Fold Selectivity for MDMX Over MDM2 in Direct Binding Assays

SJ-172550 exhibits significant selectivity for MDMX over MDM2. In cell-free p53 peptide competition assays, SJ-172550 binds MDMX with an EC50 of 2.3 µM, while its affinity for MDM2 is markedly weaker with an EC50 of 26 µM, representing an 11.3-fold selectivity window . In contrast, the MDM2 inhibitor nutlin-3a shows the opposite selectivity profile, binding MDM2 with an EC50 of 0.28 µM and MDMX with an EC50 of 20.1 µM, a 72-fold preference for MDM2 [1]. This reciprocal selectivity confirms that SJ-172550 is a genuine MDMX-targeted probe, not a promiscuous dual inhibitor.

MDMX inhibitor p53-MDMX interaction fluorescence polarization assay target selectivity

SJ-172550 Acts Additively with Nutlin-3a, Enabling Dual Pathway Inhibition in MDMX-Amplified Cells

In Weri1 retinoblastoma cells harboring MDMX amplification, the combination of SJ-172550 and the MDM2 inhibitor nutlin-3a produces additive, not synergistic or antagonistic, inhibition of cell growth as demonstrated by isobologram analysis [1]. This additive effect validates the non-redundant roles of MDMX and MDM2 in p53 regulation and demonstrates that SJ-172550 can be combined with an MDM2 inhibitor to achieve full p53 pathway activation without cross-interference. In contrast, nutlin-3a alone at 5 µM induces p53 accumulation but fails to fully recapitulate the caspase-3 activation and cell death observed with combined MDMX/MDM2 inhibition [2].

combination therapy additive effect retinoblastoma MDMX amplification

SJ-172550 Disrupts Cellular p53-MDMX Interaction with IC50 < 20 µM Across Multiple p53 Wild-Type Cell Lines

SJ-172550 effectively disrupts the p53-MDMX interaction in intact cells, with an IC50 of <20 µM observed in C33A (cervical carcinoma), HER (breast epithelial), and Weri1 (retinoblastoma) cultures . This cellular activity confirms target engagement beyond biochemical assays and correlates with functional outcomes including reduced proliferation and increased caspase-3 activation. For comparison, the MDM2 inhibitor nutlin-3a inhibits the MDM2-p53 interaction with an IC50 of 90 nM in cell-free assays , but its cellular activity against MDMX is negligible due to poor MDMX binding affinity (EC50 = 20.1 µM) [1].

cellular activity p53-MDMX disruption IC50 cancer cell lines

SJ-172550 Forms a Reversible Covalent Complex with MDMX, a Mechanism Distinct from Classical Reversible Inhibitors

SJ-172550 operates through a complex mechanism in which it forms a covalent but reversible complex with MDMX, locking the protein into a conformation that is unable to bind p53 [1]. This is mechanistically distinct from classical reversible inhibitors like nutlin-3a, which bind non-covalently to the p53-binding pocket of MDM2 without forming a covalent adduct. The covalent reversible nature of SJ-172550 binding has been demonstrated by mass spectrometry and thermal shift assays showing a 7°C stabilization of MDMX melting temperature upon compound addition [2]. However, this mechanism also contributes to experimental variability, as the stability of the SJ-172550-MDMX complex is influenced by reducing potential, aggregate formation, and protein conformational stability [1].

mechanism of action covalent reversible inhibitor MDMX conformational locking

SJ-172550 Chemical Instability in Aqueous Buffers Limits Its Use as a Robust Chemical Probe

SJ-172550 exhibits significant instability in aqueous buffers, degrading into side products of unknown biological activity [1]. Additionally, studies using an SJ-172550-derived affinity probe revealed promiscuous binding to cellular proteins, and cellular thermal shift assays failed to demonstrate a stabilizing effect on MDMX in cells [1]. These findings contrast with more stable MDM2 inhibitors like nutlin-3a, which have well-characterized stability profiles and do not exhibit such promiscuity. This instability and off-target binding raise concerns about data interpretation in cellular assays and limit the utility of SJ-172550 as a definitive chemical probe [1].

chemical stability aqueous degradation promiscuous binding chemical probe limitations

SJ-172550 Application Scenarios: Validated Use Cases Based on Quantitative Evidence


MDMX-Amplified Retinoblastoma Cell Line Studies

SJ-172550 demonstrates specific efficacy in Weri1 retinoblastoma cells harboring MDMX amplification, with an IC50 < 20 µM for disrupting the p53-MDMX interaction and inducing caspase-3 activation [1]. This application is directly supported by quantitative cellular data and is the primary validated use case for this compound. Researchers studying MDMX-driven oncogenesis in retinoblastoma or other MDMX-amplified cancer models should prioritize SJ-172550 over MDM2 inhibitors, which lack sufficient MDMX affinity to produce similar effects [2].

Combination Therapy Studies with MDM2 Inhibitors

SJ-172550 acts additively with the MDM2 inhibitor nutlin-3a in MDMX-amplified cells, as confirmed by isobologram analysis [1]. This makes SJ-172550 a suitable tool for investigating dual MDMX/MDM2 inhibition strategies in p53 wild-type tumor models. Experimental protocols requiring full p53 pathway activation via simultaneous blockade of both negative regulators should include SJ-172550 as the MDMX-targeting component, as nutlin-3a alone does not achieve meaningful MDMX inhibition [2].

Chemical Scaffold for MDMX Inhibitor Optimization

As the first reported small molecule MDMX inhibitor, SJ-172550 serves as a validated chemical scaffold for medicinal chemistry optimization efforts aimed at improving potency, selectivity, and pharmacokinetic properties [1]. Despite its limitations in stability and promiscuity [2], the arylmethylidenepyrazolinone core structure provides a starting point for structure-activity relationship (SAR) studies to develop next-generation MDMX antagonists with improved drug-like properties.

Yeast-Based p53-MDMX Interaction Screening Assays

SJ-172550 has been successfully employed to validate a simplified yeast-based screening assay for inhibitors of the p53-MDMX interaction [1]. This application leverages the compound's well-characterized MDMX binding activity (EC50 = 2.3-5 µM) and demonstrates its utility as a positive control in high-throughput screening formats that do not involve mammalian cell culture. Researchers developing alternative screening platforms for MDMX inhibitors can use SJ-172550 as a reference standard to benchmark assay performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJ-172550

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.